SIRT2-IN-9

Description

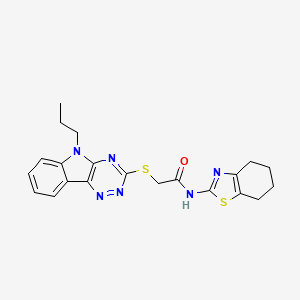

The exact mass of the compound 2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is 438.12965169 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6OS2/c1-2-11-27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-12-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h3,5,7,9H,2,4,6,8,10-12H2,1H3,(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCRADJXWVDTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: SIRT2-IN-9 (CAS: 522650-91-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIRT2-IN-9 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family. SIRT2 is predominantly a cytoplasmic protein and has been implicated in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic control. Its dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound, a derivative of 5H-[1][2][3]triazino[5,6-b]indole, possesses the following properties:

| Property | Value | Reference |

| CAS Number | 522650-91-5 | [4][5] |

| Molecular Formula | C21H22N6OS2 | [5] |

| Formula Weight | 438.57 g/mol | [5] |

| Purity | >98% (via HPLC) | [5] |

| Solubility | Soluble in DMSO | [5] |

Biological Activity and Selectivity

This compound is a highly selective inhibitor of SIRT2. The available data on its inhibitory activity is summarized below.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| SIRT2 IC50 | 1.3 µM | In vitro enzymatic assay | [5][6] |

| SIRT1 IC50 | >300 µM | In vitro enzymatic assay | [5][6] |

| SIRT3 IC50 | >300 µM | In vitro enzymatic assay | [5][6] |

The data clearly indicates that this compound is over 230-fold more selective for SIRT2 compared to SIRT1 and SIRT3, making it a valuable tool for studying the specific functions of SIRT2.

Cellular Effects

In cellular assays, this compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells and increase the acetylation of α-tubulin, a known substrate of SIRT2.[5][6]

| Cellular Effect | Cell Line | Concentration Range | Incubation Time | Result | Reference |

| Inhibition of Cell Proliferation | MCF-7 | 0-50 µM | 72 hours | Dose-dependent inhibition | [5][6] |

| Increased α-tubulin Acetylation | MCF-7 | 6.25-50 µM | 6 hours | Dose-dependent increase | [5][6] |

Signaling Pathways and Mechanism of Action

SIRT2 plays a crucial role in various signaling pathways. By inhibiting SIRT2, this compound can modulate these pathways, leading to its observed cellular effects.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

SIRT2 Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available SIRT2 activity assay kits.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme, NAD+, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the fluorogenic SIRT2 substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for signal development.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a fluorometric SIRT2 enzymatic assay.

Cell Proliferation Assay (MTT)

This protocol describes the use of the MTT assay to assess the effect of this compound on the proliferation of MCF-7 cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control.

-

Incubate the cells for 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the medium and add 100-200 µL of solubilization solution to each well.

-

Incubate the plate at room temperature for 2-4 hours in the dark with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for α-tubulin Acetylation

This protocol outlines the detection of changes in α-tubulin acetylation in MCF-7 cells treated with this compound.

Materials:

-

MCF-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MCF-7 cells with various concentrations of this compound (e.g., 6.25-50 µM) for 6 hours.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

Caption: General workflow for Western blot analysis.

Synthesis

The synthesis of this compound is based on the construction of the 5H-[1][2][3]triazino[5,6-b]indole core. While the specific, detailed synthesis protocol for this compound is proprietary to the patent CN108309982A, a general synthetic approach for this class of compounds involves the condensation of an isatin derivative with a suitable aminoguanidine or thiosemicarbazide derivative, followed by further modifications to introduce the side chains.

Pharmacokinetics and In Vivo Studies

As of the date of this document, detailed in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not publicly available. Further studies are required to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety in animal models.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SIRT2. Its high potency and selectivity make it suitable for in vitro studies to dissect the specific functions of SIRT2 in various cellular processes. The provided experimental protocols can serve as a guide for researchers to further characterize the effects of this inhibitor. Future in vivo studies are necessary to explore the therapeutic potential of this compound in diseases where SIRT2 is implicated.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | 522650-91-5 | MOLNOVA [molnova.com]

- 6. medchemexpress.com [medchemexpress.com]

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of SIRT2-IN-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action of SIRT2-IN-9, a selective inhibitor of Sirtuin 2 (SIRT2). This document provides a detailed overview of its inhibitory activity, its effects on cellular pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of SIRT2, a member of the NAD+-dependent protein deacetylase family. The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the SIRT2 enzyme. This inhibition leads to an increase in the acetylation of SIRT2 substrates, most notably α-tubulin, which plays a crucial role in microtubule dynamics and cell cycle regulation. By preventing the deacetylation of these key proteins, this compound disrupts normal cellular processes, leading to effects such as the inhibition of cancer cell proliferation.

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound have been quantitatively characterized, providing key data for its application in research and drug development.

| Target | IC50 Value | Selectivity | Reference |

| SIRT2 | 1.3 µM | - | [1] |

| SIRT1 | >300 µM | >230-fold vs SIRT2 | [1] |

| SIRT3 | >300 µM | >230-fold vs SIRT2 | [1] |

Signaling Pathways and Cellular Effects

SIRT2 is a cytoplasmic deacetylase involved in a multitude of cellular processes, including cell cycle control, metabolic regulation, and inflammatory responses.[2][3] By inhibiting SIRT2, this compound can modulate these pathways. One of the most well-documented downstream effects of SIRT2 inhibition is the hyperacetylation of α-tubulin, a key component of microtubules.[1]

The following diagram illustrates the signaling pathway affected by this compound:

Caption: Inhibition of SIRT2 by this compound leads to increased α-tubulin acetylation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro SIRT2 Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT2 and other sirtuins to assess its potency and selectivity.

-

Principle: A fluorogenic acetylated peptide substrate is incubated with the sirtuin enzyme in the presence of varying concentrations of the inhibitor. The deacetylation reaction is coupled to a developer that releases a fluorescent signal. The reduction in fluorescence is proportional to the inhibition of the enzyme.

-

Materials:

-

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9 sequences).

-

NAD+.

-

This compound (dissolved in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (containing a protease to cleave the deacetylated substrate).

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The concentrations tested for SIRT2 were in the range of 1-100 µM, while for SIRT1 and SIRT3, concentrations up to 300 µM were used.[1]

-

Add the sirtuin enzyme and NAD+ to the wells of the 384-well plate.

-

Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Incubate the plate for 15 minutes at room temperature.[1]

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for a further 15-30 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells, such as the MCF-7 breast cancer cell line.[1]

-

Principle: Cells are treated with the inhibitor for a specified period, and cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or resazurin assay.

-

Materials:

-

MCF-7 breast cancer cells.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

This compound (dissolved in DMSO).

-

96-well clear plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution.

-

Solubilization buffer (for MTT assay).

-

Microplate reader.

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The concentrations used ranged from 0 to 50 µM.[1]

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the cells for 72 hours.[1]

-

Add the MTT or resazurin solution to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the inhibitor concentration to observe the dose-dependent effect on cell proliferation.

-

Western Blot Analysis for α-tubulin Acetylation

This technique is used to detect the level of acetylated α-tubulin in cells treated with this compound, providing direct evidence of target engagement in a cellular context.[1]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

-

Materials:

-

MCF-7 breast cancer cells.

-

This compound (dissolved in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Treat MCF-7 cells with varying concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 µM) for 6 hours.[1] Include a DMSO vehicle control.

-

Lyse the cells and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control, following the same subsequent steps.

-

Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

-

Experimental Workflow

The following diagram outlines a general workflow for the characterization of a SIRT2 inhibitor like this compound.

References

In-Depth Technical Guide: The Discovery and Synthesis of SIRT2-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SIRT2-IN-9, a selective inhibitor of Sirtuin 2 (SIRT2). This compound, also identified in scientific literature as SR86, is a potent and selective small molecule that serves as a valuable tool for studying the biological functions of SIRT2 and as a potential starting point for the development of therapeutics targeting SIRT2-implicated diseases, including cancer and neurodegenerative disorders. This document details the rational drug design approach that led to its discovery, a step-by-step synthesis protocol, and the experimental methodologies used to characterize its inhibitory activity and cellular effects.

Introduction to SIRT2 and Its Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. While predominantly localized in the cytoplasm, SIRT2 can shuttle into the nucleus and deacetylates a variety of protein substrates, including α-tubulin, p53, and histones. Through its deacetylase activity, SIRT2 is implicated in the regulation of numerous cellular processes such as cell cycle control, genomic stability, and metabolic pathways. Dysregulation of SIRT2 activity has been linked to the pathogenesis of several diseases, making it an attractive target for therapeutic intervention. The development of selective SIRT2 inhibitors is crucial for both elucidating its specific biological roles and for advancing drug discovery efforts.

Discovery of this compound (SR86)

The discovery of this compound (SR86) was the result of a rational drug design strategy that combined in silico screening with chemical synthesis and biological evaluation. Researchers utilized a consensus docking and scoring strategy to screen a chemical library for novel scaffolds that could potentially bind to the active site of SIRT2 with high affinity and selectivity.[1][2]

This computational approach identified a promising hit compound with a novel scaffold. Subsequently, a series of analogues were synthesized to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity for SIRT2. This effort led to the identification of 2-((5-benzyl-5H-[1][2][3]triazino[5,6-b]indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide, designated as SR86, which demonstrated a potent and selective inhibitory activity against SIRT2.[1][2]

Logical Workflow for Discovery

Caption: Discovery workflow for this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from isatin. The following is a detailed experimental protocol for the synthesis of the core intermediate and the final compound.

Synthesis of 5-benzyl-3-thioxo-2,3,4,5-tetrahydro-[1][2][3]triazino[5,6-b]indole

-

Step 1: Synthesis of Isatin 3-thiosemicarbazone. A solution of isatin (10 mmol) in ethanol (50 mL) is treated with thiosemicarbazide (11 mmol). The mixture is heated at reflux for 2 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield isatin 3-thiosemicarbazone.

-

Step 2: Cyclization to 3-thioxo-2,3,4,5-tetrahydro-[1][2][3]triazino[5,6-b]indole. Isatin 3-thiosemicarbazone (8 mmol) is suspended in an aqueous solution of potassium carbonate (10%, 40 mL) and heated at reflux for 4 hours. The solution is then cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried.

-

Step 3: Benzylation. To a solution of 3-thioxo-2,3,4,5-tetrahydro-[1][2][3]triazino[5,6-b]indole (5 mmol) in dimethylformamide (DMF, 20 mL), potassium carbonate (10 mmol) and benzyl bromide (6 mmol) are added. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford 5-benzyl-3-thioxo-2,3,4,5-tetrahydro-[1][2][3]triazino[5,6-b]indole.

Synthesis of 2-((5-benzyl-5H-[1][2][3]triazino[5,6-b]indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (this compound)

-

Step 1: Synthesis of 2-chloro-N-(naphthalen-1-yl)acetamide. To a solution of 1-naphthylamine (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) and triethylamine (15 mmol) at 0 °C, chloroacetyl chloride (12 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then washed with water, 1N HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product, which is purified by column chromatography.

-

Step 2: Final Coupling. A mixture of 5-benzyl-3-thioxo-2,3,4,5-tetrahydro-[1][2][3]triazino[5,6-b]indole (2 mmol), 2-chloro-N-(naphthalen-1-yl)acetamide (2.2 mmol), and potassium carbonate (4 mmol) in DMF (15 mL) is stirred at 60 °C for 6 hours. The reaction mixture is cooled to room temperature and poured into ice-water. The precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow

Caption: Synthetic scheme for this compound.

Biological Activity and Data Presentation

This compound is a selective inhibitor of SIRT2 with an IC50 value of 1.3 µM.[1][2] It exhibits high selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3, with IC50 values for these enzymes being greater than 300 µM.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) |

| This compound (SR86) | 1.3 | >300 | >300 |

| Analogue 1 | 2.5 | >300 | >300 |

| Analogue 2 | 5.8 | >300 | >300 |

| Analogue 3 | 10.2 | >300 | >300 |

Data compiled from "Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis".

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result |

| MCF-7 | Cell Viability | IC50 | Dose-dependent inhibition of cell proliferation |

| MCF-7 | Western Blot | α-tubulin acetylation | Dose-dependent increase in acetylation |

Data compiled from commercial vendor information and the primary discovery paper.

Experimental Protocols

In Vitro SIRT2 Inhibition Assay

The inhibitory activity of this compound against recombinant human SIRT2 is determined using a fluorogenic assay.

-

Reagents and Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

-

NAD+

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

-

Procedure:

-

The test compound is serially diluted in assay buffer.

-

In a 96-well plate, 25 µL of the diluted compound is mixed with 25 µL of a solution containing SIRT2 enzyme and the fluorogenic substrate in assay buffer.

-

The reaction is initiated by adding 50 µL of a solution containing NAD+ in assay buffer.

-

The plate is incubated at 37 °C for 1 hour.

-

The reaction is stopped by adding 50 µL of the developer solution containing nicotinamide.

-

The plate is incubated at room temperature for 15 minutes.

-

Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Viability Assay

The effect of this compound on the proliferation of cancer cells (e.g., MCF-7 breast cancer cells) is assessed using the MTT assay.

-

Reagents and Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

-

Procedure:

-

MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound for 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

The medium is removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

Western Blot Analysis for α-tubulin Acetylation

The effect of this compound on the acetylation of its substrate α-tubulin is determined by Western blot analysis.

-

Reagents and Materials:

-

MCF-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

MCF-7 cells are treated with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed in lysis buffer.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with the primary antibodies overnight at 4 °C.

-

After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

SIRT2 Signaling Pathways

SIRT2 is involved in multiple signaling pathways that regulate key cellular functions. Its inhibition by this compound can modulate these pathways.

Regulation of Cell Cycle and Proliferation

Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation and altered microtubule dynamics, impacting cell cycle progression.

Involvement in Cancer-Related Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

SIRT2-IN-9 selectivity profile against sirtuins

A Technical Guide for Researchers and Drug Development Professionals

SIRT2-IN-9 is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of enzymes. This document provides a comprehensive overview of the selectivity profile of this compound against various sirtuin isoforms, detailed experimental methodologies for assessing its activity, and an exploration of its impact on relevant signaling pathways.

Selectivity Profile of this compound

This compound demonstrates significant selectivity for SIRT2 over other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Sirtuin Isoform | IC50 (μM) |

| SIRT2 | 1.3[1][2][3][4] |

| SIRT1 | > 300[1][3] |

| SIRT3 | > 300[1][3] |

This high degree of selectivity makes this compound a valuable tool for investigating the specific biological functions of SIRT2.

Experimental Protocols

The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust in vitro enzyme activity assays. Below is a detailed methodology representative of a standard fluorogenic assay used for this purpose.

In Vitro Sirtuin Activity Assay (Fluorogenic)

This assay measures the deacetylase activity of a sirtuin enzyme by monitoring the fluorescence generated from a specific substrate.

Materials:

-

Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)

-

Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and other test compounds in the assay buffer.

-

Reaction Mixture Preparation: In the wells of a 96-well plate, add the following components in order:

-

Assay buffer

-

Test compound at various concentrations

-

Recombinant sirtuin enzyme

-

-

Initiation of Reaction: Add NAD+ to each well to initiate the deacetylation reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Development: Add the developer solution to each well.

-

Second Incubation: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme with no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway and Experimental Workflow

SIRT2 is a predominantly cytoplasmic protein that plays a crucial role in various cellular processes, including the regulation of microtubule dynamics through the deacetylation of α-tubulin. Inhibition of SIRT2 by this compound leads to an increase in the acetylation of α-tubulin, which can have significant downstream cellular effects.

Below are diagrams illustrating the SIRT2-α-tubulin signaling pathway and a typical experimental workflow for evaluating the cellular effects of this compound.

References

- 1. Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors [unige.iris.cineca.it]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

SIRT2-IN-9: A Technical Guide to a Selective Chemical Probe for Sirtuin 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SIRT2-IN-9, a selective chemical probe for Sirtuin 2 (SIRT2). This document details its biochemical properties, experimental applications, and its role in elucidating SIRT2-mediated signaling pathways.

Introduction to SIRT2 and the Need for Selective Probes

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Predominantly localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic homeostasis, and inflammatory responses.[2][3][4] Given its involvement in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders, SIRT2 has emerged as a significant therapeutic target.[1][5] The development of potent and selective chemical probes is essential to dissect the specific functions of SIRT2 and to validate it as a drug target. This compound has been identified as one such valuable tool.

Quantitative Data Presentation

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other commonly used SIRT2 inhibitors.

| Compound | SIRT2 IC50 (μM) | SIRT1 IC50 (μM) | SIRT3 IC50 (μM) | Selectivity for SIRT2 over SIRT1 | Selectivity for SIRT2 over SIRT3 | Reference |

| This compound | 1.3 | >300 | >300 | >230-fold | >230-fold | [6][7] |

| AGK2 | 3.5 | 30 | 91 | ~8.6-fold | ~26-fold | [8] |

| SirReal2 | 0.23 | >250 | >250 | >1087-fold | >1087-fold | [1] |

| Tenovin-6 | 9 | ~10 | Not Reported | ~1.1-fold | Not Reported | [1] |

| TM | 0.038 | 24.7 | >50 | ~650-fold | >1315-fold | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro SIRT2 Deacetylase Inhibition Assay

This protocol is adapted from fluorescence-based assays used to determine the inhibitory activity of compounds on SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

-

NAD+

-

This compound and other test compounds dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a buffer to stop the reaction and develop the fluorescent signal)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 25 µL of the SIRT2 enzyme solution to each well.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a 20 µL mixture of the fluorogenic substrate and NAD+ to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding 50 µL of the developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.[9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

MCF-7 cells (or other suitable cell line)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

-

Primary antibody: anti-SIRT2

-

Secondary antibody: HRP-conjugated

Procedure:

-

Culture MCF-7 cells to ~80% confluency.

-

Treat the cells with this compound at the desired concentration or with DMSO for 1-2 hours at 37°C.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble SIRT2 in each sample by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble SIRT2 as a function of temperature for both this compound-treated and vehicle-treated samples to determine the thermal shift.

MCF-7 Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of MCF-7 breast cancer cells.[7]

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., EMEM supplemented with 10% FBS, insulin, and penicillin/streptomycin)[10]

-

This compound

-

DMSO (vehicle control)

-

96-well clear tissue culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µM) or DMSO.[7]

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10-30 minutes for ATP-based assays).

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of growth).

Western Blot Analysis of α-Tubulin Acetylation

A key downstream target of SIRT2 is α-tubulin. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin at lysine 40.[11]

Materials:

-

MCF-7 cells

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

-

Equipment for Western blotting

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (as a loading control)

-

Secondary antibody: HRP-conjugated

Procedure:

-

Seed MCF-7 cells and allow them to attach.

-

Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 µM) or DMSO for 6 hours.[7]

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with the anti-α-tubulin antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

Visualization of SIRT2-Related Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving SIRT2 and a general workflow for validating this compound as a chemical probe.

References

- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin 2 Prevents Liver Steatosis and Metabolic Disorders by Deacetylation of Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of sirtuins in the control of metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 522650-91-5 | MOLNOVA [molnova.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. mcf7.com [mcf7.com]

- 11. researchgate.net [researchgate.net]

The Role of SIRT2 in Cellular Signaling: A Technical Guide to Using SIRT2-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of numerous cellular processes. Predominantly localized in the cytoplasm, SIRT2 plays a pivotal role in microtubule dynamics, cell cycle control, and metabolic homeostasis. Its dysregulation has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders. This technical guide provides an in-depth exploration of the function of SIRT2 and the utility of SIRT2-IN-9, a selective small molecule inhibitor, as a tool to investigate its biological roles.

SIRT2: A Key Cytoplasmic Deacetylase

SIRT2 is a class III histone deacetylase that removes acetyl groups from a variety of protein substrates, thereby modulating their function. One of its most well-characterized substrates is α-tubulin, a primary component of microtubules. By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics, which are crucial for cell division, migration, and intracellular transport.[1] Beyond its role in cytoskeletal regulation, SIRT2 targets other key proteins involved in diverse signaling pathways, including the tumor suppressor p53, the transcription factor FOXO1, and components of the NF-κB and STAT1 signaling cascades.

This compound: A Selective Chemical Probe

This compound is a potent and selective inhibitor of SIRT2, making it an invaluable tool for elucidating the specific functions of this sirtuin isoform. Its selectivity allows researchers to dissect the roles of SIRT2 without the confounding effects of inhibiting other sirtuins, particularly the closely related SIRT1 and SIRT3.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data regarding the inhibitory potency and selectivity of this compound.

| Sirtuin Isoform | IC50 (μM) | Selectivity vs. SIRT2 |

| SIRT2 | 1.3 | - |

| SIRT1 | >300 | >230-fold |

| SIRT3 | >300 | >230-fold |

Table 1: In vitro inhibitory activity of this compound against human sirtuin isoforms.[2][3]

Key Signaling Pathways Modulated by SIRT2

The following diagrams illustrate signaling pathways where SIRT2 plays a crucial regulatory role, which can be investigated using this compound.

SIRT2 and Microtubule Dynamics

SIRT2 directly deacetylates α-tubulin, a key component of microtubules. This deacetylation is associated with decreased microtubule stability. Inhibition of SIRT2 by this compound leads to hyperacetylation of α-tubulin, which can be used to study the role of microtubule stability in various cellular processes.

SIRT2 in the STAT1 Signaling Pathway

SIRT2 can deacetylate and activate Cyclin-Dependent Kinase 9 (CDK9).[4][5] Activated CDK9 then phosphorylates STAT1 at Ser-727, a crucial step for its full transcriptional activity in response to stimuli like type I interferons.[4][5][6] Inhibition of SIRT2 with this compound would be expected to decrease STAT1 phosphorylation and subsequent gene transcription.

Experimental Protocols

In Vitro SIRT2 Enzymatic Assay with this compound

This protocol is adapted from commercially available SIRT2 inhibitor screening kits and can be used to determine the IC50 of this compound or other potential inhibitors.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., based on a p53 peptide)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of concentrations for IC50 determination.

-

In the wells of a 96-well plate, add the following in order:

-

Assay Buffer

-

Recombinant SIRT2 enzyme

-

Diluted this compound or vehicle control (DMSO in Assay Buffer)

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the substrate solution by mixing the fluorogenic substrate and NAD+ in Assay Buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of α-Tubulin Acetylation

This protocol describes how to assess the effect of this compound on the acetylation of its substrate, α-tubulin, in cultured cells.

Materials:

-

Cell culture medium and supplements

-

MCF-7 breast cancer cells (or other suitable cell line)

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF-7 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 μM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).[2][3]

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control, or run a parallel gel.

-

Quantify the band intensities to determine the relative levels of acetylated α-tubulin.

Experimental Workflow: From Inhibitor Discovery to Cellular Validation

The following diagram outlines a typical experimental workflow for the discovery and validation of a selective SIRT2 inhibitor, using this compound as an example.

Conclusion

SIRT2 is a multifaceted enzyme with significant implications for cellular health and disease. The selective inhibitor this compound provides a powerful means to investigate the specific contributions of SIRT2 to various signaling pathways. The data, protocols, and workflows presented in this guide offer a comprehensive resource for researchers aiming to understand and target the intricate roles of SIRT2 in their experimental systems.

References

- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 522650-91-5 | MOLNOVA [molnova.com]

- 4. Sirtuin 2-mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sirtuin 2–mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of SIRT2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic control, and inflammatory responses. Its dysregulation has been implicated in numerous pathologies, ranging from neurodegenerative diseases to cancer, making it a compelling target for therapeutic intervention. While the specific compound "SIRT2-IN-9" did not yield specific preliminary studies in the conducted research, this guide provides an in-depth overview of the effects of several well-characterized, selective SIRT2 inhibitors, including AGK2, AK-7, AEM1, and AEM2. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows associated with SIRT2 inhibition.

Quantitative Data on SIRT2 Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of selected small molecule inhibitors against SIRT2 and other sirtuins, providing an overview of their potency and selectivity.

| Inhibitor | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Reference(s) |

| AGK2 | 3.5 | 30 | 91 | [1] |

| AK-7 | 33.8 | - | - | [2] |

| AEM1 | 18.5 | >50 | >50 | |

| AEM2 | 3.8 | >50 | >50 | |

| Glucose-TM | 0.093 | 7.5 | >83 | [3] |

| TM | 0.019 | >83 | >83 | [3] |

Note: A lower IC50 value indicates greater potency. Dashes indicate data not available in the reviewed sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments frequently used to assess the effects of SIRT2 inhibitors.

In Vitro SIRT2 Deacetylase Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on SIRT2 enzymatic activity.

-

Principle: A fluorogenic acetylated peptide substrate is incubated with recombinant SIRT2. Deacetylation by SIRT2 allows for subsequent cleavage by a developer enzyme, releasing a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

-

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin K40)

-

NAD+

-

SIRT2 inhibitor (e.g., AGK2, AK-7)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin)

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the SIRT2 inhibitor in the assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme, the acetylated peptide substrate, and NAD+.

-

Add the SIRT2 inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and initiate signal development by adding the developer solution.

-

Incubate at 37°C for a further period (e.g., 15-30 minutes).

-

Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

Western Blotting for α-tubulin Acetylation

A common cellular target of SIRT2 is α-tubulin. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can be detected by Western blotting.

-

Principle: Cells are treated with a SIRT2 inhibitor, and the level of acetylated α-tubulin is assessed using a specific antibody. An increase in the acetylated form relative to total α-tubulin indicates cellular target engagement.

-

Materials:

-

Cell line of interest (e.g., HeLa, PC-3M-luc)

-

SIRT2 inhibitor

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of the SIRT2 inhibitor or vehicle for a specified duration (e.g., 5 hours).[4]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor with SIRT2 in a cellular context.

-

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve to a higher temperature indicates target engagement.

-

Materials:

-

Cell line of interest

-

SIRT2 inhibitor

-

PBS

-

Lysis buffer (e.g., PBS with protease inhibitors and detergents)

-

Thermal cycler or heating blocks

-

Western blotting reagents and equipment

-

-

Procedure:

-

Treat cells with the SIRT2 inhibitor or vehicle.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble SIRT2 in the supernatant by Western blotting.

-

Plot the amount of soluble SIRT2 as a function of temperature to generate melting curves for both vehicle- and inhibitor-treated samples.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by SIRT2 and a general workflow for assessing the effects of SIRT2 inhibitors.

Caption: SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1.

Caption: SIRT2-mediated deacetylation of NRF2 promotes its degradation.

Caption: General experimental workflow for evaluating SIRT2 inhibitors.

The study of SIRT2 inhibitors is a rapidly evolving field with significant therapeutic potential. While information on "this compound" is not currently available, the extensive research on compounds like AGK2 and AK-7 provides a strong foundation for understanding the biological consequences of SIRT2 inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the effects of novel SIRT2 inhibitors. Future studies will likely continue to unravel the complex roles of SIRT2 in health and disease, paving the way for the development of new and effective therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

SIRT2-IN-9 (C21H22N6OS2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Selective Sirtuin 2 Inhibitor

SIRT2-IN-9, with the molecular formula C21H22N6OS2, is a potent and selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key biological data, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT2 inhibition in various diseases, particularly cancer.

Chemical and Physical Properties

This compound is a derivative of 5H-[1][2][3]triazino[5,6-b]indole. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C21H22N6OS2 |

| Molecular Weight | 438.57 g/mol |

| CAS Number | 522650-91-5 |

| Appearance | Solid |

| Purity | >98% (as determined by HPLC) |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

This compound functions as a selective inhibitor of the deacetylase activity of SIRT2. Sirtuins are a class of enzymes that play crucial roles in various cellular processes, including cell cycle regulation, metabolism, and DNA repair, by removing acetyl groups from lysine residues on a wide range of protein substrates.

The primary cytosolic target of SIRT2 is α-tubulin, a key component of microtubules. By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics, which are critical for cell division, migration, and intracellular transport. In many cancers, the dysregulation of SIRT2 activity has been implicated in tumor progression.

This compound exerts its biological effects by binding to SIRT2 and preventing it from deacetylating its substrates. This leads to an increase in the acetylation levels of target proteins, such as α-tubulin. The hyperacetylation of α-tubulin can disrupt microtubule function, leading to cell cycle arrest and inhibition of cancer cell proliferation.

Quantitative Biological Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The key quantitative data are presented in the table below, providing a clear comparison of its potency against different sirtuin isoforms.

| Assay | Target | IC50 Value |

| In vitro Inhibition Assay | SIRT2 | 1.3 µM[3] |

| SIRT1 | > 300 µM | |

| SIRT3 | > 300 µM | |

| Cell Viability Assay (MCF-7) | - | Dose-dependent inhibition |

Key Signaling Pathways

SIRT2 is involved in multiple signaling pathways that are critical for cellular homeostasis and are often dysregulated in disease. The inhibition of SIRT2 by this compound can modulate these pathways, leading to its observed anti-cancer effects.

Tubulin Deacetylation and Microtubule Dynamics

The most well-characterized pathway involving SIRT2 is the deacetylation of α-tubulin. This process is crucial for regulating the stability and dynamics of the microtubule network.

Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation and altered microtubule dynamics.

SIRT2 in Cell Cycle Regulation

SIRT2 plays a complex role in cell cycle progression. It is known to deacetylate various substrates involved in mitotic checkpoints and chromosomal condensation. By inhibiting SIRT2, this compound can interfere with these processes, leading to cell cycle arrest, particularly at the G2/M phase.

Caption: SIRT2's role in the G2/M transition and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard techniques and can be adapted for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound and its analogs is based on the 5H-[1][2][3]triazino[5,6-b]indole scaffold. A general synthetic scheme is outlined below. For the specific synthesis of this compound, researchers are directed to the supplementary information of the discovery paper by Yang et al. (2017).

References

- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 3. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SIRT2-IN-9 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of SIRT2-IN-9, a selective Sirtuin 2 (SIRT2) inhibitor. The provided methodology is based on a fluorometric detection method, which is a common and robust way to measure SIRT2 activity.

Introduction to SIRT2 and this compound

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolic control. Dysregulation of SIRT2 activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][2]

This compound is a potent and selective inhibitor of SIRT2.[3][4] It has been shown to inhibit the proliferation of cancer cells and increase the acetylation of SIRT2 substrates, such as α-tubulin.[3][4] This document outlines a detailed protocol for characterizing the inhibitory effect of this compound on SIRT2 enzymatic activity in an in vitro setting.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Notes |

| IC50 | 1.3 µM | Human (recombinant) | The half maximal inhibitory concentration against SIRT2.[3][4] |

| Selectivity | >300 µM (for SIRT1 and SIRT3) | Human (recombinant) | Demonstrates high selectivity for SIRT2 over other sirtuin isoforms.[3][4] |

Experimental Protocols

This protocol describes a two-step fluorometric assay to determine the inhibitory activity of this compound on recombinant human SIRT2. The assay first involves the deacetylation of a fluorogenic peptide substrate by SIRT2 in the presence of NAD+. In the second step, a developer solution is added to release a fluorescent group from the deacetylated substrate, and the fluorescence is measured. The intensity of the fluorescence is inversely proportional to the SIRT2 activity.

Materials and Reagents

-

Recombinant Human SIRT2 Enzyme

-

Fluorogenic SIRT2 Substrate (e.g., based on p53 or histone sequences)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

SIRT2 Assay Buffer

-

Developer Solution

-

This compound (Test Inhibitor)

-

Nicotinamide (Positive Control Inhibitor)

-

DMSO (Solvent for inhibitors)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm or Excitation: 395 nm, Emission: 541 nm, depending on the substrate)[5][6]

-

Incubator at 37°C

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro inhibition assay.

Step-by-Step Protocol

-

Preparation of Reagents:

-

SIRT2 Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

This compound Dilutions: Prepare a serial dilution of this compound in SIRT2 Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Remember to account for the dilution factor in the final reaction volume.

-

Positive Control: Prepare a stock solution of Nicotinamide in SIRT2 Assay Buffer.

-

SIRT2 Enzyme Working Solution: Dilute the recombinant SIRT2 enzyme to the desired concentration in cold SIRT2 Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/µL range.

-

Substrate/NAD+ Mixture: Prepare a mixture of the fluorogenic substrate and NAD+ in SIRT2 Assay Buffer. The final concentration of NAD+ is typically between 0.5 mM and 1 mM, and the substrate concentration is often near its Km value.

-

-

Assay Procedure:

-

Add 40 µL of SIRT2 Assay Buffer to the "Blank" wells of the 96-well plate.

-

Add 40 µL of the diluted SIRT2 enzyme working solution to the "Enzyme Control" and "Inhibitor" wells.

-

Add 10 µL of the corresponding this compound dilutions to the "Inhibitor" wells.

-

Add 10 µL of the Nicotinamide solution to the "Positive Control" wells.

-

Add 10 µL of SIRT2 Assay Buffer (with the same percentage of DMSO as the inhibitor dilutions) to the "Enzyme Control" wells.

-

Mix the contents of the wells gently and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the Substrate/NAD+ mixture to all wells.

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined to ensure the reaction is in the linear range.

-

Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "Blank" wells from all other readings.

-

Calculate the percentage of SIRT2 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well)]

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

SIRT2 Signaling Pathway and Inhibition by this compound

Caption: SIRT2 deacetylation pathway and its inhibition by this compound.

References

Application Notes and Protocols for SIRT2-IN-9 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SIRT2-IN-9, a selective inhibitor of Sirtuin 2 (SIRT2), in a cell culture setting. This document includes detailed protocols for preparing and using the inhibitor, assessing its effects on cell viability and target engagement, as well as an overview of the relevant signaling pathways.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of SIRT2, a member of the NAD+-dependent protein deacetylase family.[1] SIRT2 is predominantly localized in the cytoplasm and is involved in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics through the deacetylation of substrates like α-tubulin.[2] Dysregulation of SIRT2 activity has been implicated in cancer and neurodegenerative diseases, making it an attractive target for therapeutic development.[2][3] this compound offers a valuable tool for investigating the biological functions of SIRT2 and for exploring its therapeutic potential.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Value | Reference |

| CAS Number | 522650-91-5 | [1] |

| Molecular Formula | C21H22N6OS2 | [1] |

| Formula Weight | 438.57 g/mol | [1] |

| Purity | >98% (HPLC) | [1] |

| Solubility | 4.46 mg/mL (10.17 mM) in DMSO | [1] |

Stock Solution Preparation and Storage:

To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.39 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing can aid in dissolution.

-

Short-term storage (up to 1 month): Store the DMSO stock solution at -20°C, protected from light.

-

Long-term storage (up to 6 months): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]

Experimental Protocols

The following are detailed protocols for common cell-based assays using this compound.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0-50 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-